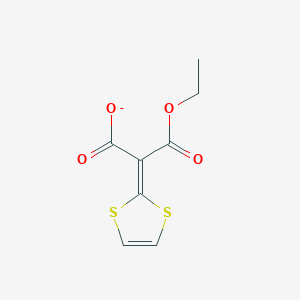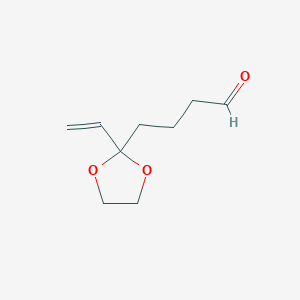
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of a dioxolane ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of butanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethenyl group is then introduced via a subsequent reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanoic acid.
Reduction: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanol.
Substitution: 4-(2-Bromoethyl-1,3-dioxolan-2-yl)butanal.
Applications De Recherche Scientifique
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal involves its reactive aldehyde and ethenyl groups. The aldehyde group can form Schiff bases with amines, while the ethenyl group can undergo polymerization reactions. These reactive sites make it a valuable compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: Similar structure but lacks the ethenyl group.
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal: Contains an ethynyl group instead of an ethenyl group.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar dioxolane ring but different functional groups.
Uniqueness
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an aldehyde and an ethenyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
113281-33-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-(2-ethenyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H14O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h2,6H,1,3-5,7-8H2 |
Clé InChI |
JPWKOEMHMPFSRL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(OCCO1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


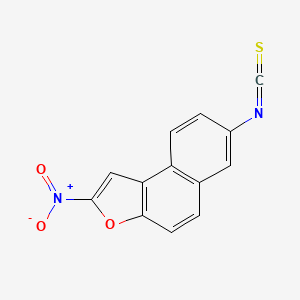

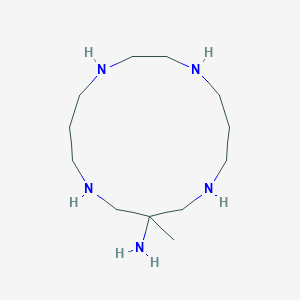
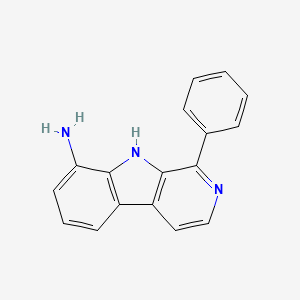
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

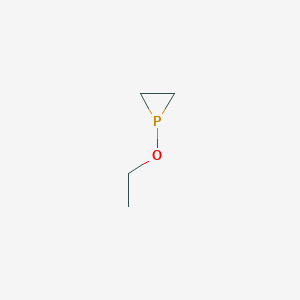


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)

